1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone
Description
1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group and a 1H-pyrrol-1-yl moiety. The pyrimidine ring is linked to a piperazine group, which is further connected to a diphenylethanone unit. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~4.5) and a molecular weight of approximately 500 g/mol. The compound’s synthetic pathway likely involves coupling a substituted pyrimidine-piperazine intermediate with diphenylethanone via nucleophilic substitution or amidation, as inferred from analogous procedures in pyrimidine-piperazine derivatives .
Properties
IUPAC Name |
1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O/c1-21-28-24(30-14-8-9-15-30)20-25(29-21)31-16-18-32(19-17-31)27(33)26(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-15,20,26H,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVORTVJXVJSIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 361.4 g/mol. Its structure incorporates a pyrimidine ring, a piperazine moiety, and a diphenylethanone unit, which contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets. The following mechanisms have been proposed based on related compounds:
- Inhibition of Kinase Activity : Many pyrimidine derivatives act as inhibitors of kinases involved in cancer progression. For instance, compounds that target the PI3K/Akt signaling pathway have shown promise in preclinical studies .
- Antiproliferative Effects : Studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents.
Anticancer Activity
A series of studies have evaluated the antiproliferative effects of related compounds on human cancer cell lines. The compound was tested against several types of cancer cells, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 (vulvar epidermal carcinoma) | 15 | Significant inhibition of cell proliferation |
| MCF7 (breast cancer) | 10 | Induced apoptosis in vitro |
| HCT116 (colon cancer) | 12 | Reduced migration and invasion |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.
Antiviral Activity
Research has also explored the antiviral potential of pyrimidine derivatives. Inhibiting nucleotide biosynthesis pathways has been shown to enhance antiviral activity against viruses such as hepatitis E virus (HEV). Compounds that disrupt these pathways may also enhance the efficacy of existing antiviral treatments .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study reported that a derivative structurally similar to our compound exhibited IC50 values ranging from 10 to 15 µM against various cancer cell lines, indicating strong antiproliferative activity.
- Antiviral Research : Another study highlighted the role of pyrimidine derivatives in inhibiting viral replication by targeting nucleotide biosynthesis pathways. This suggests a broader application for compounds like 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone in antiviral therapy .
- Mechanistic Studies : Investigations into the mechanisms revealed that certain derivatives can induce apoptosis via mitochondrial pathways and inhibit key signaling cascades involved in tumor growth .
Comparison with Similar Compounds
Key Observations :
- Bioactivity: ’s imidazole-pyrimidine-piperazine derivatives exhibit Src kinase inhibition, suggesting the target compound’s pyrrole and diphenylethanone groups may modulate selectivity toward other kinases or receptors .
- Synthetic Complexity: The diphenylethanone moiety likely requires multi-step synthesis, contrasting with simpler substitutions in ’s pyrazolo-pyrimidinones .
Functional Group Impact on Activity
- Piperazine Linker : Present in all compared compounds, piperazine enhances solubility and serves as a flexible spacer for target engagement .
- Pyrrole vs. Imidazole : The target’s pyrrole may engage in π-π stacking or hydrophobic interactions, whereas imidazole () facilitates hydrogen bonding, affecting target specificity .
- Diphenylethanone vs. Hydroxyphenyl: The bulky diphenylethanone group in the target compound could improve binding to large hydrophobic pockets, unlike the smaller, polar 4-fluoro-2-hydroxyphenyl group in ’s compound .
Hypothesized Pharmacological Profiles
- Target Compound: Predicted to inhibit kinases (e.g., JAK2 or EGFR) due to structural similarity to ’s Src inhibitors. The diphenylethanone may confer prolonged half-life due to increased lipophilicity.
- Compounds: Demonstrated kinase inhibition with IC50 values in the nanomolar range, suggesting the target compound’s potency could be comparable or superior with optimized substituents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2,2-diphenylethanone?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core. A general approach includes:
- Step 1 : Coupling 2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-amine with a piperazine derivative via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 2 : Introducing the diphenylethanone moiety through a Friedel-Crafts acylation or alkylation reaction. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid side products .
- Purification : Column chromatography or recrystallization from methanol/ethanol is often used to isolate the final compound .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR are used to verify the presence of the pyrrole, pyrimidine, and piperazine moieties. For example, the aromatic protons of the diphenylethanone group appear as distinct multiplet signals .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and rules out impurities .
- X-ray Crystallography : Optional for resolving stereochemical ambiguities in the piperazine or pyrrole rings .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Experimental Design :
- Temperature Control : Lowering reaction temperatures (e.g., 0–5°C) during acylation steps reduces side reactions like over-alkylation .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in pyrimidine-piperazine bond formation .
- pH Adjustment : Maintaining a basic pH (~8–9) during nucleophilic substitutions minimizes protonation of the amine group, improving reactivity .
Q. What strategies are used to resolve contradictions in stability data under varying storage conditions?
- Contradiction Analysis :
- Hypothesis Testing : If conflicting reports exist on thermal stability, conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
- Environmental Stress Testing : Expose the compound to accelerated aging conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Compare results with computational predictions (e.g., Arrhenius modeling) .
- Root Cause Analysis : Discrepancies may arise from impurities (e.g., residual solvents) affecting stability. Use LC-MS to trace degradation pathways .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., kinases or GPCRs) by analyzing the piperazine and pyrimidine motifs’ flexibility .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the pyrrole ring and active sites .
- SAR Studies : Compare derivatives with modified substituents (e.g., replacing diphenylethanone with cyclohexanone) to identify critical pharmacophoric features .
Q. What experimental designs are recommended for studying environmental fate and degradation products?
- Ecotoxicology Framework :
- Abiotic Studies : Expose the compound to UV light, varying pH (3–10), and oxidizing agents (e.g., HO) to simulate environmental conditions. Monitor degradation via LC-TOF-MS .
- Biotic Studies : Use soil or water microcosms to assess microbial breakdown. Metabolite identification can clarify persistence risks .
- Statistical Models : Principal Component Analysis (PCA) correlates degradation rates with physicochemical properties (e.g., logP, solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
